molecular formula C17H12F2O B11849191 1-(2-(Difluoromethoxy)phenyl)naphthalene CAS No. 1261629-27-9

1-(2-(Difluoromethoxy)phenyl)naphthalene

Cat. No.: B11849191
CAS No.: 1261629-27-9
M. Wt: 270.27 g/mol
InChI Key: DTXQZDSLGHGUHQ-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)phenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a 2-(difluoromethoxy)phenyl group. This compound combines the aromatic stability of naphthalene with the electron-withdrawing effects of the difluoromethoxy substituent, which may enhance its thermal stability and alter its electronic properties compared to simpler naphthalene derivatives.

Properties

CAS No.

1261629-27-9

Molecular Formula

C17H12F2O

Molecular Weight

270.27 g/mol

IUPAC Name

1-[2-(difluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H12F2O/c18-17(19)20-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H

InChI Key

DTXQZDSLGHGUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)phenyl)naphthalene typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(difluoromethoxy)benzene with naphthalene under specific conditions. The reaction often requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: Electrophilic aromatic substitution reactions are common, where the difluoromethoxy group can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

1-(2-(Difluoromethoxy)phenyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(Difluoromethoxy)phenyl)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s ability to form stable interactions with these targets, often leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Compared to 2-(1,1-Difluoroethyl)naphthalene , the phenyl-linked difluoromethoxy group in the target compound may enhance conjugation and π-stacking interactions, relevant for organic semiconductors .

Toxicological and Environmental Behavior

  • Methylnaphthalenes : Exhibit moderate toxicity, with 1-methylnaphthalene causing respiratory irritation in rodents (LOAEL = 10 mg/m³) .
  • Environmental Persistence : Fluorinated groups generally increase resistance to biodegradation, suggesting this compound may persist longer in soil or water than methylnaphthalenes .

Biological Activity

1-(2-(Difluoromethoxy)phenyl)naphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene core substituted with a phenyl group that carries a difluoromethoxy functional group. The unique structural characteristics of this compound suggest various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is C13_{13}H10_{10}F2_2O, with a molecular weight of approximately 240.22 g/mol. The difluoromethoxy group enhances the compound's lipophilicity and modulates its electronic properties, impacting its interactions with biological targets.

Property Value
Molecular FormulaC13_{13}H10_{10}F2_2O
Molecular Weight240.22 g/mol
Functional GroupsDifluoromethoxy
Core StructureNaphthalene

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It may also modulate receptor activities, influencing cellular signaling processes.
  • Induction of Apoptosis : Research indicates potential applications in cancer therapy, where it may induce apoptosis in cancer cells through various pathways.

Biological Activity Studies

Recent studies have focused on the compound's antimicrobial and anticancer properties. The following sections summarize key findings from relevant research.

Antimicrobial Activity

Research indicates that derivatives of naphthalene, including this compound, exhibit antimicrobial properties. The difluoromethoxy group enhances activity against various bacterial strains by increasing the compound's lipophilicity, which facilitates better membrane penetration.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. The compound's mechanism may involve the disruption of cellular processes critical for cancer cell survival, such as:

  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
  • Apoptosis Induction : Triggering programmed cell death through intrinsic pathways.

Case Studies

Several case studies highlight the toxicological aspects and therapeutic potential of naphthalene derivatives, including this compound.

  • Naphthalene Poisoning Case : A report documented a case where ingestion of naphthalene balls led to severe health complications such as hemolysis and methemoglobinemia. While this case primarily focuses on toxicity, it underscores the importance of understanding the biological impacts of naphthalene derivatives .
  • Therapeutic Applications : Investigations into naphthalene derivatives have revealed their potential as drug candidates due to their ability to modulate enzyme activities involved in various diseases .

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